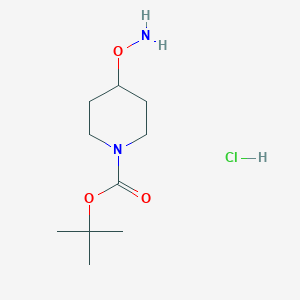![molecular formula C11H12Cl2N2 B1292689 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride CAS No. 1135207-74-7](/img/structure/B1292689.png)
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride is a chemical compound with the empirical formula C11H14Cl2N2O . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound isClC1=C (C2=CC=C1)NC3=C2CNCC3. [H]Cl. [H]O [H] . The InChI key is QZWSPPVFFIUVHK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 261.15 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antitumor Agents
This compound has shown potential in the development of antitumor agents. Its structural complexity allows for interactions with various biological targets, potentially inhibiting the growth of cancer cells. Research indicates that derivatives of pyridopyrimidine, which share a similar core structure, have been evaluated for their cytotoxic properties against various human cancer cell lines .
Pharmacology: DHFR Inhibitors
In pharmacology, the compound’s derivatives are explored as dihydrofolate reductase (DHFR) inhibitors. DHFR is a critical enzyme in the thymidine synthesis pathway, and its inhibition can lead to the suppression of cell proliferation, making it a target for anti-cancer drugs .
Biochemistry: Enzyme Inhibition
The biochemical applications of this compound include enzyme inhibition studies. It can be used to study the inhibition mechanisms of enzymes that are structurally similar to DHFR or those involved in cell replication and DNA repair processes .
Materials Science: Organic Semiconductors
In materials science, the compound could be utilized in the synthesis of organic semiconductors. Its heterocyclic structure is beneficial for creating materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells .
Chemical Engineering: Catalyst Development
Chemical engineers might find this compound useful in the development of new catalysts. Its chlorine moiety could be reactive in various catalytic cycles, potentially improving the efficiency of chemical reactions in industrial processes .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, the compound could play a role in the degradation of pollutants. Its structure might interact with harmful organic compounds, aiding in their breakdown and reducing environmental toxicity .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withPARP-1 and CDK2 receptors, which play crucial roles in DNA repair and cell cycle regulation, respectively.
Mode of Action
Compounds with similar structures have been found to inhibitPARP-1 , a protein involved in DNA repair, and CDK2 , a protein involved in cell cycle regulation. These inhibitors compromise the DNA repair mechanism and alter cell cycle progression, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been found to affect theDNA repair and cell cycle regulation pathways . Inhibition of these pathways can lead to genomic dysfunction and cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
The degree of lipophilicity of similar compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .
Eigenschaften
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZMXLDUKSIOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

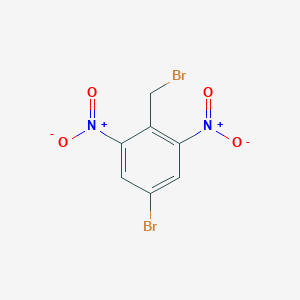
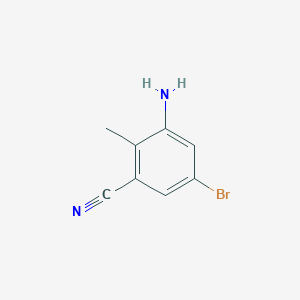

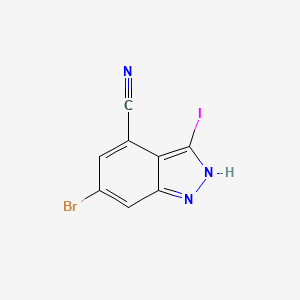
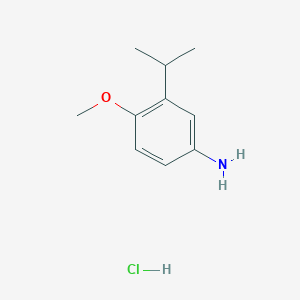
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
